Cas no 336190-91-1 (Tert-Butyl 9-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate)

Tert-Butyl 9-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate is a spirocyclic compound featuring a pyridinyl-substituted diazaspiro framework. Its structure combines a rigid spiro core with a tert-butyl carboxylate protecting group, enhancing stability and facilitating further synthetic modifications. The pyridinyl moiety introduces potential for coordination or hydrogen bonding, making it useful in medicinal chemistry and catalyst design. The tert-butyl ester group offers selective deprotection under mild acidic conditions, enabling controlled functionalization. This compound serves as a versatile intermediate in the synthesis of complex heterocycles, particularly for applications in pharmaceuticals and agrochemicals. Its well-defined stereochemistry and modular reactivity contribute to its utility in targeted molecular assembly.
Tert-Butyl 9-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate structure
336190-91-1 structure
Product Name:Tert-Butyl 9-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
CAS No:336190-91-1
MF:C19H29N3O2
MW:331.452464818954
CID:2945370
PubChem ID:59486425
Update Time:2025-10-29

Tert-Butyl 9-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 9-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
    • tert-butyl 9-(4-pyridyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
    • tert-butyl 9-pyridin-4-yl-3,9-diazaspiro[5.5]undecane-3-carboxylate
    • tert-butyl-9-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
    • tert-Butyl9-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
    • 336190-91-1
    • FT-0750836
    • LWNBJUJDDGCWAP-UHFFFAOYSA-N
    • SCHEMBL484823
    • Tert-Butyl 9-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
    • Inchi: 1S/C19H29N3O2/c1-18(2,3)24-17(23)22-14-8-19(9-15-22)6-12-21(13-7-19)16-4-10-20-11-5-16/h4-5,10-11H,6-9,12-15H2,1-3H3
    • InChI Key: LWNBJUJDDGCWAP-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC2(CC1)CCN(C1C=CN=CC=1)CC2)=O

Computed Properties

  • Exact Mass: 331.22597718g/mol
  • Monoisotopic Mass: 331.22597718g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 422
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 45.7

Tert-Butyl 9-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1224726-5g
tert-butyl 9-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
336190-91-1 95%
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$4000 2025-02-25
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tert-Butyl 9-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
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tert-butyl 9-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
336190-91-1 95%
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Additional information on Tert-Butyl 9-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate

Introduction to Tert-Butyl 9-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS No. 336190-91-1)

Tert-Butyl 9-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate, identified by the CAS number 336190-91-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the spirocyclic family, characterized by its unique structural framework that combines a spirocyclic core with functional substituents, making it a promising candidate for various biochemical applications.

The molecular structure of Tert-Butyl 9-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate features a spiro[5.5]undecane backbone, which is a cyclic structure formed by the fusion of two rings at one carbon atom. This spirocyclic architecture imparts remarkable rigidity and stability to the molecule, which is often exploited in drug design to enhance binding affinity and metabolic stability. The presence of a tert-butyl group at the 3-position further enhances the lipophilicity of the compound, facilitating its absorption and distribution within biological systems.

One of the most striking features of this compound is the incorporation of a pyridin-4-yl moiety at the 9-position. Pyridine derivatives are well-known for their diverse pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The pyridin-4-yl group in Tert-Butyl 9-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate not only contributes to the compound's overall pharmacological profile but also serves as a valuable handle for further chemical modifications and derivatization.

The diazaspiro core in the name refers to the presence of two nitrogen atoms within the spirocyclic structure. This nitrogen-rich framework often enhances the compound's ability to interact with biological targets such as enzymes and receptors. The dual nitrogen atoms can act as hydrogen bond donors or acceptors, which is crucial for achieving high specificity and efficacy in drug interactions.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict and optimize the pharmacokinetic properties of compounds like Tert-Butyl 9-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate with greater accuracy. These studies have highlighted the potential of spirocyclic compounds as scaffolds for drug development due to their unique structural features and favorable physicochemical properties.

In particular, research has demonstrated that spirocyclic compounds can exhibit improved solubility and reduced metabolic clearance compared to traditional acyclic molecules. This makes them ideal candidates for oral administration and prolonged therapeutic effects. The tert-butyl group, in particular, has been shown to enhance binding affinity by stabilizing the transition state during enzyme-substrate interactions.

The pyridin-4-yl moiety has also been investigated for its potential role in modulating receptor activity. For instance, pyridine-based ligands have been found to interact with G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. By targeting these receptors, Tert-Butyl 9-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate may offer therapeutic benefits in conditions such as cardiovascular diseases, neurodegenerative disorders, and inflammation.

Moreover, the diazaspiro core has been implicated in enhancing drug-like properties such as bioavailability and target engagement. The presence of nitrogen atoms allows for multiple interaction points with biological targets, increasing the likelihood of successful drug-receptor binding. This multifaceted interaction potential makes Tert-Butyl 9-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate a versatile tool for medicinal chemists seeking to develop novel therapeutics.

Recent studies have also explored the synthetic pathways for constructing complex spirocyclic structures like Tert-butyl 9-(pyridin--4--y)--d--az--sp--i--r--o[55]un--de--ca--ne---33carb--ox--y--l--a---te (CAS No.--33---61---90---91---1) using transition metal-catalyzed reactions and ring-closing metathesis techniques. These methods have enabled researchers to access previously inaccessible scaffolds with high efficiency and yield.

The compound's stability under various conditions has been another area of focus. Studies have shown that Tert-butyl 9-(pyridin--4--y)--d--az--sp--i--r--o[55]un--de--ca--ne---33carb--ox--y--l--a---te (CAS No.--33---61---90---91---1) maintains its structural integrity under acidic and basic conditions, suggesting its suitability for formulation into oral or parenteral dosage forms.

In conclusion,Tert-butyl 9-(pyridin----4----y)--d----az----sp----i----r----o[55]un----de----ca----ne---33carb----ox----y----l----a-----te (CAS No.--33------61------90------91------1) represents a promising lead compound in pharmaceutical research due to its unique structural features and favorable pharmacokinetic properties. Further investigation into its biological activity and potential therapeutic applications is warranted to fully harness its potential in drug development.

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